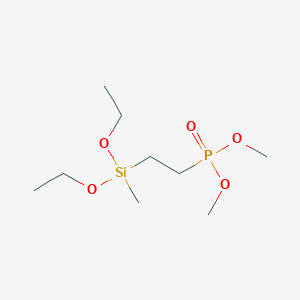
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29067225, also known as Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate, is a chemical compound with a molecular formula of C8H21O5PSi. This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate typically involves the reaction of diethyl methylphosphonate with chloromethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted silyl phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate: C8H21O5PSi
Trimethylsilylphosphonate: C3H9O3PSi
Diethylphosphonate: C4H11O3P
Uniqueness
This compound is unique due to its combination of silyl and phosphonate groups, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H23O5PSi |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-dimethoxyphosphorylethyl-diethoxy-methylsilane |
InChI |
InChI=1S/C9H23O5PSi/c1-6-13-16(5,14-7-2)9-8-15(10,11-3)12-4/h6-9H2,1-5H3 |
Clave InChI |
KSNNOYDBDGXZTI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCP(=O)(OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


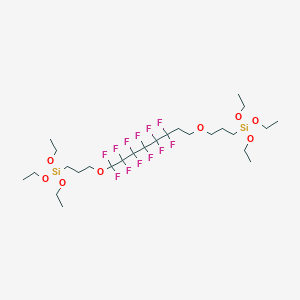
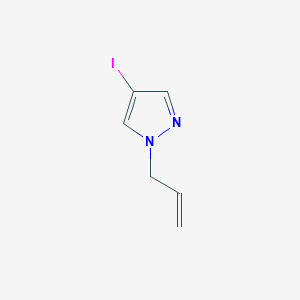
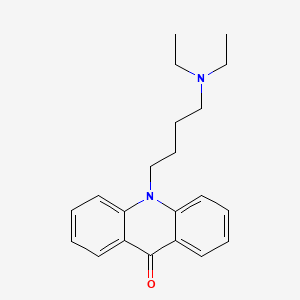
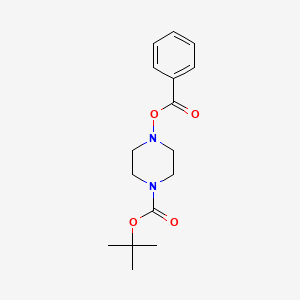
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)


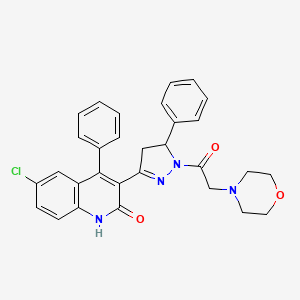
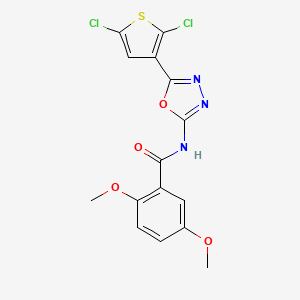
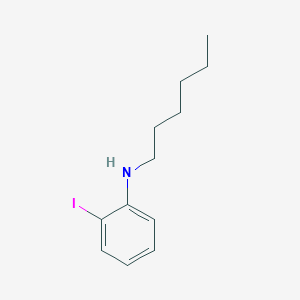
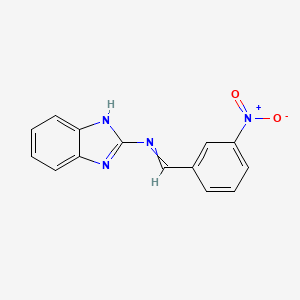
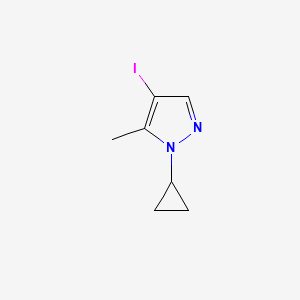
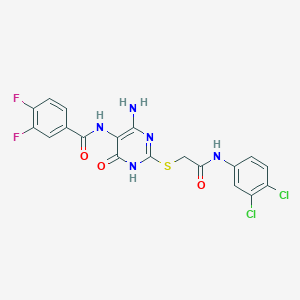
![Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine](/img/structure/B14125335.png)
